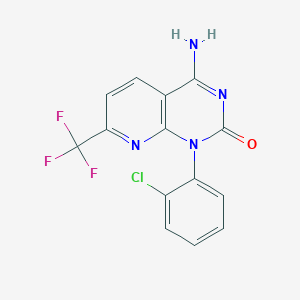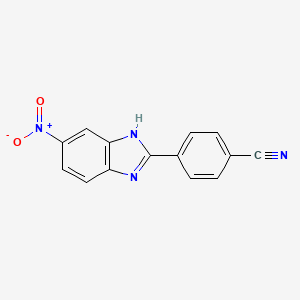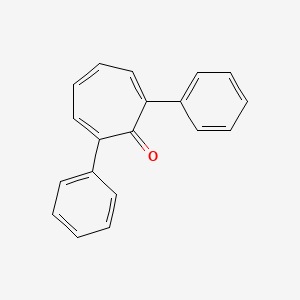![molecular formula C7H16OSi B11936413 [1-(Trimethylsilyl)cyclopropyl]methanol](/img/structure/B11936413.png)
[1-(Trimethylsilyl)cyclopropyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Trimethylsilyl)cyclopropyl]methanol: is a versatile chemical compound with the molecular formula C7H16OSi and a molecular weight of 144.291 g/mol . This compound is characterized by the presence of a cyclopropyl ring substituted with a trimethylsilyl group and a methanol group. Its unique structure allows for diverse applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Trimethylsilyl)cyclopropyl]methanol typically involves the reaction of cyclopropylmethanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
Cyclopropylmethanol+Trimethylsilyl chlorideBasethis compound
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1-(Trimethylsilyl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form cyclopropylmethanol derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and organometallic compounds.
Common Reagents and Conditions:
Oxidation: PCC, CrO3, and other oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halides, organometallic reagents.
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Cyclopropylmethanol derivatives.
Substitution: Various substituted cyclopropylmethanol derivatives.
Applications De Recherche Scientifique
Chemistry: [1-(Trimethylsilyl)cyclopropyl]methanol is used as a building block in organic synthesis.
Biology: In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. Its derivatives have been studied for their potential pharmacological properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. Research is ongoing to explore their efficacy in treating various medical conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics.
Mécanisme D'action
The mechanism of action of [1-(Trimethylsilyl)cyclopropyl]methanol involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can enhance the compound’s stability and reactivity, while the cyclopropyl ring can introduce strain and reactivity into the molecule. These interactions can lead to various chemical transformations and biological activities, depending on the specific context of its use .
Comparaison Avec Des Composés Similaires
Cyclopropylmethanol: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
Cyclopropyltrimethylsilane: Similar structure but different functional group placement, leading to distinct properties.
Uniqueness: [1-(Trimethylsilyl)cyclopropyl]methanol is unique due to the combination of the cyclopropyl ring, trimethylsilyl group, and methanol group. This combination imparts specific reactivity and stability, making it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C7H16OSi |
|---|---|
Poids moléculaire |
144.29 g/mol |
Nom IUPAC |
(1-trimethylsilylcyclopropyl)methanol |
InChI |
InChI=1S/C7H16OSi/c1-9(2,3)7(6-8)4-5-7/h8H,4-6H2,1-3H3 |
Clé InChI |
KJZWGUUAGQEBTL-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1(CC1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[[(6S)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl]sulfonyl]urea](/img/structure/B11936336.png)
![(4R,4aR,7S,7aR,12bS)-1,1,2-trideuterio-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol](/img/structure/B11936344.png)



![N-[3,4-Bis(trifluoromethyl)phenyl]-2-hydroxy-5-chlorobenzamide](/img/structure/B11936376.png)
![[(3S,8R,9S,10S,13R,14S,16S,17R)-14-hydroxy-3-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B11936397.png)




![(3Z,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;hydrochloride](/img/structure/B11936440.png)

